1-Octanethiol

Catalog No.
S560077
CAS No.
111-88-6
M.F
C8H18S
CH2SH(CH2)6CH3
C8H18S
M. Wt
146.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Octanethiol

CAS Number

111-88-6

Product Name

1-Octanethiol

IUPAC Name

octane-1-thiol

Molecular Formula

C8H18S
CH2SH(CH2)6CH3
C8H18S

Molecular Weight

146.3 g/mol

InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3

InChI Key

KZCOBXFFBQJQHH-UHFFFAOYSA-N

SMILES

CCCCCCCCS

Solubility

Insoluble (NIOSH, 2016)
Soluble in ethanol; slightly soluble in carbon tetrachloride
Insoluble in water
Solubility in water: none
Insoluble

Synonyms

1-octanethiol, n-octanethiol, n-octanethiolate, octane-1-thiol

Canonical SMILES

CCCCCCCCS

Material Science

  • Thin-Film Transistors (TFTs): 1-Octanethiol can be used to modify the surface properties of gold electrodes in bottom-contact TFTs. By creating a self-assembled monolayer (SAM) on the electrode surface, it improves charge injection, leading to better device performance [1]. This research has potential applications in organic electronics and flexible displays.

Source

[1] 1-Octanethiol, 98%, Thermo Scientific Chemicals

Biotechnology

  • Biosensing: 1-Octanethiol plays a role in the development of biosensors due to its ability to bind to gold surfaces and self-assemble into well-defined structures. These structures can be used to immobilize biomolecules like enzymes and antibodies, allowing for the specific detection of target analytes [2]. This research holds promise for developing new diagnostic tools and biosensing platforms.

1-Octanethiol has a molecular weight of approximately 146.3 g/mol and a boiling point of 199 °C (390 °F) at standard atmospheric pressure. It is insoluble in water but less dense than water, with a specific gravity of about 0.84 . The compound has a flash point of 46 °C (115 °F), indicating that it requires moderate heating to ignite . Due to its toxicity, exposure can cause irritation to the eyes, skin, and respiratory system, leading to symptoms such as dizziness, nausea, and headaches .

1-Octanethiol is a hazardous compound and should be handled with caution. Key safety concerns include:

  • Toxicity: The National Institute for Occupational Safety and Health (NIOSH) considers 1-Octanethiol an occupational hazard []. It has moderate oral toxicity (LD50 for rats: 2000-2450 mg/kg) [].
  • Skin and respiratory irritation: Exposure to 1-Octanethiol can cause skin and respiratory irritation due to its strong odor [].
  • Flammability: It has a low flash point, making it flammable [].
  • Environmental hazard: 1-Octanethiol is very toxic to aquatic life [].
Typical of thiols. Key reactions include:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.
  • Nucleophilic Substitution: It can react with alkyl halides to form thioethers.
  • Dehydration: Under specific conditions, it may undergo dehydration to form alkenes.

These reactions are significant in organic synthesis and the production of more complex molecules.

The biological activity of 1-octanethiol has been studied primarily concerning its toxicity. It poses health risks upon inhalation or skin contact, causing irritation and potential long-term effects on the central nervous system . Research indicates that exposure can lead to adverse effects such as increased respiration rates and cyanosis (bluish discoloration due to lack of oxygen) .

1-Octanethiol can be synthesized through several methods:

  • Nucleophilic Substitution Reaction: One common method involves the reaction of sodium hydrosulfide with n-octyl bromide in the presence of tetrabutyl ammonium bromide as a phase transfer catalyst .
  • Reduction Reactions: It can also be produced by reducing octanoic acid or its derivatives using reducing agents like lithium aluminum hydride.

These methods are essential for producing 1-octanethiol for industrial applications.

1-Octanethiol finds use in various applications:

  • Chemical Synthesis: It serves as a precursor for synthesizing other chemicals.
  • Flavoring Agent: Its unique odor makes it useful in flavoring and fragrance industries.
  • Research: Used in studies related to thiols and their reactivity.

Its versatility is crucial for both industrial and laboratory settings.

Studies on the interactions of 1-octanethiol with other compounds indicate that it can form complexes with metals and other organics. This property makes it valuable in materials science, particularly in the development of sensors and catalysts. Its reactivity profile suggests caution when handling due to potential incompatibilities with strong oxidizers and acids .

Several compounds share structural similarities with 1-octanethiol. Here’s a comparison highlighting its uniqueness:

CompoundChemical FormulaBoiling Point (°C)Unique Feature
1-OctanethiolC₈H₁₈S199Contains a thiol group
1-HexanethiolC₆H₁₄S130Shorter carbon chain
1-NonanethiolC₉H₂₀S210Longer carbon chain
1-DecanethiolC₁₀H₂₂S230Longer carbon chain

1-Octanethiol's eight-carbon structure distinguishes it from shorter or longer-chain thiols, affecting its physical properties and reactivity.

Phase-Transfer Catalyzed Alkylation of Sodium Hydrosulfide

The phase-transfer catalyzed synthesis of 1-octanethiol represents one of the most efficient methodological approaches for producing this organosulfur compound. The reaction involves the nucleophilic displacement of n-octyl bromide by sodium hydrosulfide in the presence of tetrabutylammonium bromide as the phase-transfer catalyst. This methodology demonstrates exceptional efficiency in facilitating the transfer of the hydrosulfide anion from the aqueous phase into the organic phase where the alkyl halide substrate resides.

The fundamental mechanism of this phase-transfer catalytic process involves the formation of a lipophilic ion pair between the quaternary ammonium cation and the hydrosulfide anion. Tetrabutylammonium bromide functions as the phase-transfer agent by repeatedly transporting the nucleophilic hydrosulfide species across the phase boundary. The quaternary ammonium salt creates an environment where the typically water-soluble sodium hydrosulfide becomes soluble in organic solvents, thereby enabling efficient nucleophilic attack on the alkyl halide substrate.

Research findings indicate that this phase-transfer catalytic approach offers significant advantages over traditional synthetic methods. The reaction proceeds under relatively mild conditions and demonstrates excellent scalability for industrial applications. The catalytic nature of the tetrabutylammonium bromide requirement means that only small quantities of the phase-transfer agent are necessary to achieve high conversion rates, making this methodology both economically viable and environmentally sustainable.

The reaction pathway follows a bimolecular nucleophilic substitution mechanism where the hydrosulfide anion attacks the carbon atom bearing the bromine leaving group. The phase-transfer catalyst facilitates this process by maintaining a continuous supply of reactive hydrosulfide species in the organic phase throughout the reaction duration. The regeneration of the quaternary ammonium catalyst ensures that the reaction can proceed to completion with minimal catalyst loading.

Thiourea-Mediated Nucleophilic Substitution Pathways

The thiourea-mediated synthesis pathway represents an alternative and highly effective approach for preparing 1-octanethiol from alkyl halide precursors. This methodology involves a two-step process beginning with the nucleophilic displacement of the halide leaving group by thiourea, followed by hydrolytic cleavage of the intermediate alkyl isothiourea salt.

In the initial step, n-octyl bromide undergoes nucleophilic attack by thiourea to form an intermediate alkyl isothiourea salt. This reaction proceeds through a bimolecular nucleophilic substitution mechanism where the sulfur atom of thiourea functions as the nucleophilic center. The thiourea molecule offers several advantages as a nucleophile, including its neutral charge and relatively soft nucleophilic character, which makes it particularly effective for reactions with alkyl halides.

The subsequent hydrolysis step involves treatment of the alkyl isothiourea intermediate with aqueous base, typically sodium hydroxide, to cleave the carbon-sulfur bond and generate the desired thiol product. This hydrolytic process simultaneously releases urea as a byproduct, which can be easily separated from the organic thiol product through conventional purification techniques.

The thiourea-mediated pathway offers distinct advantages over direct hydrosulfide displacement reactions. Most notably, this approach circumvents the competing reaction between the thiol product and additional alkyl halide substrate, which can lead to the formation of unwanted sulfide byproducts. The two-step nature of the thiourea method effectively prevents overalkylation and ensures high selectivity for the desired monothiol product.

Research has demonstrated that this synthetic approach is particularly well-suited for the preparation of primary alkyl thiols from the corresponding bromide or iodide substrates. The method shows excellent compatibility with a wide range of functional groups and can be successfully applied to both laboratory-scale and larger preparative syntheses.

Kinetic Modeling of Bimolecular Reaction Mechanisms

Comprehensive kinetic studies of 1-octanethiol synthesis have provided detailed insights into the reaction mechanisms and rate-determining steps involved in both phase-transfer catalyzed and direct nucleophilic substitution pathways. Experimental kinetic analysis of the phase-transfer catalyzed reaction between sodium hydrosulfide and n-octyl bromide has established that the reaction follows first-order kinetics with respect to the alkyl halide substrate.

The kinetic model developed for this reaction system can be described by the rate equation: r = (-dc/dt) = 7.97973 × 10⁷ exp(-7073.9/T)c, where r represents the reaction rate, c denotes the concentration of n-octyl bromide, and T indicates the absolute temperature. This mathematical model demonstrates excellent agreement with experimental data across a range of reaction conditions and provides a reliable framework for predicting reaction behavior under various operational parameters.

The apparent activation energy for the phase-transfer catalyzed synthesis has been determined to be 58.815 kilojoules per mole, which indicates a moderate energy barrier for the nucleophilic substitution process. This activation energy value is consistent with typical bimolecular nucleophilic substitution reactions involving primary alkyl halides and suggests that the reaction proceeds through a concerted mechanism rather than a stepwise ionization pathway.

Temperature dependence studies reveal that the reaction rate increases exponentially with temperature, following the Arrhenius relationship. The pre-exponential factor of 7.97973 × 10⁷ indicates a relatively high frequency of molecular collisions leading to productive reaction events. These kinetic parameters provide valuable guidance for optimizing reaction conditions and predicting scale-up behavior for industrial applications.

The kinetic modeling also reveals important information about the role of the phase-transfer catalyst in facilitating the reaction. While the catalyst does not appear directly in the rate equation, its presence is essential for maintaining the reactive concentration of hydrosulfide species in the organic phase where the alkyl halide substrate resides.

Solvent Effects on Reaction Rate Constants and Yield Optimization

The choice of solvent system plays a critical role in determining both the reaction rate and overall yield in 1-octanethiol synthesis reactions. Studies of nucleophilic substitution reactions involving sulfur nucleophiles have demonstrated that solvent effects can significantly influence transition state stabilization and reaction kinetics. The polarity and hydrogen bonding characteristics of the solvent medium directly impact the solvation of reactants, transition states, and products throughout the reaction pathway.

In phase-transfer catalyzed systems, the organic solvent must provide adequate solubility for both the alkyl halide substrate and the catalyst-nucleophile complex while maintaining phase separation from the aqueous layer. Dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have been shown to enhance reaction rates by stabilizing the charged transition state without strongly solvating the nucleophilic anion.

Research on solvent effects in bimolecular nucleophilic substitution reactions reveals that the transition state structure remains relatively constant across different solvent systems when the charges and charge distribution of the nucleophile remain unchanged. This finding suggests that solvent optimization for 1-octanethiol synthesis should focus primarily on maximizing the effective concentration of reactive species rather than attempting to modify the intrinsic reaction mechanism.

The solvation behavior of the hydrosulfide nucleophile differs significantly between protic and aprotic solvents. In protic solvents such as methanol, hydrogen bonding interactions can reduce the nucleophilicity of the hydrosulfide anion by stabilizing its solvated form. Conversely, dipolar aprotic solvents provide less stabilization for the nucleophile while maintaining good solvation of the developing positive charge on the alkyl substrate in the transition state.

Optimization studies indicate that the most effective solvent systems for 1-octanethiol synthesis combine moderate polarity with minimal hydrogen bonding capability. Such solvents facilitate efficient phase transfer of the nucleophilic species while avoiding excessive stabilization that would reduce reactivity. The ideal solvent selection also considers practical factors such as boiling point, toxicity, and ease of product isolation during workup procedures.

1-Octanethiol has emerged as a critical chemical compound in advanced nanotechnology and material science applications, serving as a versatile ligand and surface-modifying agent across diverse nanomaterial synthesis protocols [39]. The unique properties of this eight-carbon alkanethiol, including its moderate chain length and strong sulfur-gold affinity, make it particularly valuable for controlling nanoparticle growth, surface passivation, and interfacial modifications in various nanoscale systems [44].

Ligand-Stabilized Gold Nanoparticle Synthesis Protocols

The synthesis of ligand-stabilized gold nanoparticles using 1-octanethiol represents one of the most well-established applications of this compound in nanotechnology [39] [44]. Research has demonstrated that 1-octanethiol effectively controls nanoparticle nucleation and growth processes through the formation of gold-thiolate complexes during synthesis [2].

The fundamental synthesis protocol involves a one-phase chemical reduction approach where gold salts are reduced in the presence of 1-octanethiol ligands [39]. The process begins with the dissolution of hydrogen tetrachloroaurate in ethanol, followed by the addition of 1-octanethiol to form gold-thiolate complexes [43]. The characteristic color change from translucent yellow to turbid yellow indicates successful complex formation [39]. Subsequently, sodium borohydride is added as a reducing agent, typically filtered through quantitative paper to ensure purity [39].

Synthesis ParameterOptimal ValueReference Condition
Gold salt concentration0.03-0.05 MHydrogen tetrachloroaurate [39] [43]
1-Octanethiol ratio0.84 mmolPer 80 mL toluene solution [43]
Reducing agent0.4 M sodium borohydrideAqueous solution [43]
Reaction time3 hoursRoom temperature stirring [43]
Temperature range55°C initial heatingFollowed by 16h at room temperature [52]

The formation kinetics of 1-octanethiol-stabilized gold nanoparticles have been extensively studied using time-dependent ultraviolet-visible spectroscopy and transmission electron microscopy analyses [2]. Research indicates that the nucleation rate and growth time are interlinked with the amount of 1-octanethiol present and reaction temperature, directly influencing both size and size dispersion of the resulting nanoparticles [2]. The slow reduction process enables detailed investigation of nanoparticle formation, contrasting with rapid borohydride-based syntheses [2].

Advanced synthesis protocols have demonstrated the ability to produce highly monodisperse gold nanoparticles with average diameters ranging from 1.5 to 4.3 nanometers [2]. High-resolution transmission electron microscopy analyses reveal that these nanoparticles are highly single crystalline throughout synthesis and appear to form through a diffusion-controlled Ostwald-ripening growth mechanism [2]. The resulting particles exhibit a mean diameter of approximately 2.1 nanometers with a standard deviation of 0.5 nanometers before any post-synthesis modifications [43].

The ligand density on 1-octanethiol-stabilized gold nanoparticles has been quantified through thermogravimetric analysis and nuclear magnetic resonance spectroscopy [39]. Clean nanoparticles typically exhibit approximately 4 ligands per square nanometer of surface area [39]. The organic content calculation assumes spherical particle geometry and utilizes the known density of gold to determine total surface area available for ligand binding [39].

Thiol-Functionalized Platinum Nanoparticle Fabrication

1-Octanethiol plays a crucial role in the fabrication of thiol-functionalized platinum nanoparticles, offering unique advantages in controlling particle size and surface properties [7] [10]. The synthesis of octanethiolate-capped platinum nanoparticles has been achieved through two-phase thiosulfate methods and one-phase reduction protocols [7] [10].

The mechanistic formation of octanethiolate-capped platinum nanoparticles involves complex intermediate species formation [7]. When using 1-octanethiol as the ligand precursor, the compound is directly added to the reaction mixture due to its ready solubility in toluene [7]. Nuclear magnetic resonance and ultraviolet-visible spectroscopy investigations reveal the formation of different platinum complexes as reaction intermediates during the synthesis process [7].

Synthesis MethodPlatinum PrecursorAverage Core SizeYield Comparison
Sodium octylthiosulfateHexachloroplatinic acid~1.5 nmHigher yield [7]
Direct 1-octanethiolHexachloroplatinic acid~1.5 nmLower yield [7]
One-phase synthesisPlatinum dibenzylideneacetone1.6±0.15 nmMonodisperse [9]
Tetrahydrofuran methodPlatinum precursor~3 nmSingle crystal [10]

The one-phase synthesis approach using tetrahydrofuran as solvent and lithium triethylborohydride as reducing agent has produced platinum nanoparticles functionalized by octadecanethiol with remarkable structural properties [10]. Fourier transform infrared spectroscopy, tunneling electron microscopy, and powder X-ray diffraction analyses confirm that these nanoparticles are single crystals with face-centered cubic structure [10]. The octadecyl chains demonstrate close-packed arrangements in solid-like assemblies on the nanoparticle surfaces [10].

Research utilizing deuterated solvents and scaled-down reactions for nuclear magnetic resonance monitoring has provided detailed mechanistic insights [7]. The first spectrum obtained for the organic layer shows characteristic signals for tetraoctylammonium cations, while subsequent addition of thiol ligands reveals the reaction between hexachloroplatinic acid and 1-octanethiol [7]. The theoretical stoichiometry suggests that one equivalent of 1-octanethiol is consumed for platinum reduction processes [7].

The resulting thiol-functionalized platinum nanoparticles exhibit unique catalytic properties due to their partially poisoned surface characteristics [7]. High-resolution transmission electron microscopy confirms small average core sizes with high monodispersity, while thermogravimetric analysis and infrared spectroscopy results are consistent with stable alkanethiolate-capped platinum nanoparticles [7]. These materials demonstrate selective catalytic activity for activated terminal alkynes under mild reaction conditions, with significantly reduced activity for internal alkynes and unactivated terminal alkynes [7].

Tungsten Disulfide Nanotube Unzipping via Molecular Intercalation

The chemical unzipping of tungsten disulfide nanotubes through 1-octanethiol intercalation represents an innovative application in two-dimensional material synthesis [22] [23]. This process involves the sequential intercalation of lithium atoms followed by 1-octanethiol molecules to achieve controlled longitudinal cutting of nanotubes into nanoribbons [23].

The experimental protocol begins with lithium intercalation in tungsten disulfide nanotubes through solvothermal reaction with n-butyllithium in hexane [23]. The lithiated tungsten disulfide nanotubes are subsequently treated with various solvents, including long-chain thiols such as 1-octanethiol and 1-dodecanethiol [23]. While treatment with water and ethanol causes tube fragmentation, the controlled reaction with long-chain thiols results in longitudinal unzipping along the tube axes to yield nanoribbons [23].

Treatment SolventReaction OutcomeMechanismStructural Result
WaterTube fragmentationAggressive reactionBroken pieces [23]
EthanolTube fragmentationAggressive reactionBroken pieces [23]
1-OctanethiolControlled unzippingSlow diffusionNanoribbons [23]
1-DodecanethiolControlled unzippingSlow diffusionNanoribbons [23]

Theoretical analysis of the unzipping process has been conducted using continuum thin-walled cylinder approximation with parameters evaluated from ab initio calculations [22]. The radial expansion of tungsten disulfide nanotubes is described through mechanical models that account for the attractive driving force of 1-octanethiol molecules reacting with intercalated lithium ions [22]. Ab initio calculations of 1-octanethiol molecule bonding with lithium cations reveal the fundamental interactions governing the unzipping process [22].

The mechanism involves both chemical and non-chemical interactions between 1-octanethiol molecules and the nanotube structure [22]. The chemical bonding with lithium ions provides the primary driving force, while non-chemical interactions of the 1-octanethiol dipole with arrays of positive point charges representing lithium ions contribute to the overall energetics [22]. Comparing the energy gain from these interactions with the elastic strain energy of the nanotube allows evaluation of wall deformation after 1-octanethiol implantation [22].

Ab initio molecular dynamics simulations confirm that strained tungsten disulfide nanotubes with sufficient concentrations of 1-octanethiol molecules undergo unzipping into tungsten disulfide nanoribbons [22]. The slow diffusion of long-chain thiols reduces reaction aggressiveness, leading to controlled opening rather than destructive fragmentation [23]. This controlled process represents a significant advancement in producing two-dimensional tungsten disulfide materials from one-dimensional nanotube precursors [23].

Quantum Dot Surface Functionalization Strategies

1-Octanethiol serves as a critical ligand in quantum dot surface functionalization, offering enhanced stability, improved photoluminescence properties, and controlled surface chemistry [30] [32] [37]. The application of 1-octanethiol in quantum dot systems spans multiple semiconductor materials, including indium phosphide, cadmium selenide, and lead sulfide quantum dots [30] [32] [37].

The ligand exchange process involving 1-octanethiol has been extensively studied in indium phosphide/zinc selenide/zinc sulfide quantum dot systems [30] [31]. Research demonstrates that 1-octanethiol effectively induces surface binding of anionic carboxylate ligands through proton transfer mechanisms [30] [31]. The as-synthesized quantum dots initially possess under-coordinated vacancy surfaces passivated by solvent ligands such as ethanol and acetone [30] [31].

Quantum Dot SystemLigand Exchange MechanismPerformance EnhancementReference
Indium phosphide/zinc selenide/zinc sulfideProton transfer with carboxylatesImproved light-emitting diode performance [30] [30] [31]
Cadmium selenide/zinc sulfideDirect ligand replacementEnhanced photoluminescence recovery [32] [32]
Cadmium selenideShort-chain thiol passivationHigher conductivity, lower turn-on voltage [37] [37]

Upon exposure to 1-octanethiol, the compound facilitates exchange of ethanol and acetone ligands bound to incomplete quantum dot surfaces [30] [31]. Thermogravimetric analysis-mass spectrometry and proton nuclear magnetic resonance spectroscopy provide direct evidence of this ligand interplay and its effects on quantum dot light-emitting diode performance [30] [31]. The systematic chemical analyses reveal that 1-octanethiol treatment results in more complete surface passivation compared to conventional ligand systems [30] [31].

In cadmium selenide/zinc sulfide core/shell quantum dot systems, 1-octanethiol demonstrates remarkable photoluminescence recovery capabilities [32]. Research indicates that shorter thiol-based ligands, including 1-octanethiol, provide more efficient passivation compared to longer-chain alternatives such as 1-dodecanethiol [32]. Quantum dot light-emitting diodes based on 1-octanethiol-treated quantum dots achieve maximum external quantum efficiencies exceeding 25 percent [32].

The binding characteristics of 1-octanethiol to quantum dot surfaces have been quantified through isothermal titration calorimetry [46]. Studies reveal that approximately 17 1-octanethiol molecules bind to individual quantum dot particles with binding constants of 12.8 × 10³ inverse molar [46]. The interaction exhibits positive entropy change and is primarily driven by van der Waals forces, demonstrating spontaneous and exothermic binding behavior [46].

Advanced surface functionalization strategies employ 1-octanethiol in ligand exchange procedures to replace long insulating ligands with shorter conducting alternatives [37]. This approach enhances charge carrier mobility in quantum dot films, resulting in higher conductivity and lower turn-on voltages in quantum dot light-emitting devices [37]. The replacement of oleic acid ligands with 1-octanethiol leads to peak luminance values ranging from 166,300 to 294,500 candela per square meter and peak current efficiencies between 10 and 32 candela per ampere [37].

Adsorption Isotherms on Copper(111) and Gold(111) Surfaces

The adsorption behavior of 1-octanethiol on metal surfaces follows distinct patterns that depend critically on the substrate crystallography and chemical composition. On gold(111) surfaces, 1-octanethiol demonstrates characteristic Langmuir-type adsorption behavior with well-defined saturation coverage values. Scanning tunneling microscopy observations reveal that 1-octanethiol self-assembled monolayers on gold(111) surfaces achieve saturation coverages ranging from 0.25 to 0.33 monolayers, depending on preparation conditions and temperature [1] [2].

Table 1: Adsorption Parameters for 1-Octanethiol on Metal Surfaces

SurfaceCoverage (ML)Molecular Spacing (Å)Tilt Angle (°)Bond Energy (kJ/mol)
Au(111)0.25-0.334.97-5.027-35160-190
Cu(111)0.28~5.2Parallel140-160
Ag(111)0.334.812150-170

The adsorption kinetics on gold(111) surfaces follow a two-stage process. During the initial rapid phase, approximately 80% of the final coverage is achieved within the first few minutes, followed by a slower reorganization phase that can extend for hours. This behavior is consistent with a diffusion-limited Langmuir model with an effective adsorption rate constant of approximately 10^-3 to 10^-2 s^-1 at room temperature [3] [2].

On copper(111) surfaces, 1-octanethiol exhibits markedly different adsorption characteristics. Quantitative analysis using X-ray photoelectron spectroscopy and X-ray excited Auger electron spectroscopy indicates a saturation coverage of approximately 0.28 monolayers [4]. The molecular orientation on copper differs significantly from gold, with the alkyl chains lying essentially parallel to the surface rather than adopting the tilted configuration observed on gold. This parallel orientation is attributed to the stronger sulfur-copper interaction and the different electronic structure of the copper surface [5].

The adsorption process on copper(111) is complicated by the tendency for surface oxide formation, which can dramatically affect the self-assembly kinetics. Real-time electrochemical impedance spectroscopy studies demonstrate that 1-octanethiol adsorption on copper results in effective removal of surface oxide layers, with the capacitance changes indicating rapid monolayer formation within 10 seconds when the copper surface is properly prepared [3].

Table 2: Kinetic Parameters for 1-Octanethiol Adsorption

SurfaceInitial Rate (s^-1)Time to 90% CoverageActivation Energy (kJ/mol)Desorption Rate (s^-1)
Au(111)10^-3 - 10^-210-60 min45-5210^-6 - 10^-5
Cu(111)10^-1 - 10^-210-60 s38-4510^-4 - 10^-3

Solvent-Dependent Monolayer Crystallographic Phases

The choice of solvent during self-assembled monolayer formation profoundly influences the resulting crystallographic structure of 1-octanethiol monolayers on gold(111) surfaces. High-temperature scanning tunneling microscopy studies conducted at 90°C in closed vessel conditions reveal distinct phase formations dependent on solvent properties [2].

In ethanol solutions, 1-octanethiol forms highly ordered monolayers with a characteristic (3 × √7)R11° overlayer structure. This phase represents a relatively dense packing arrangement with improved long-range order compared to room temperature preparations. The ethanol solvent appears to facilitate molecular mobility during the self-assembly process, allowing for optimization of intermolecular van der Waals interactions [2].

N,N′-dimethylformamide solvents produce a different structural outcome, generating large ordered domains with mixed (√3 × √3)R30° and c(4 × 2) phases. The high dielectric constant and coordinating properties of N,N′-dimethylformamide appear to modify the adsorption kinetics, resulting in phase coexistence rather than a single ordered structure [2].

Table 3: Solvent Effects on 1-Octanethiol Monolayer Phases

SolventPrimary PhaseDomain SizeMolecular DensityStructural Order
Ethanol(3 × √7)R11°Large (>100 nm)0.30 MLHigh
N,N′-dimethylformamide(√3 × √3)R30° + c(4 × 2)Very large (>200 nm)0.28 MLVery high
TolueneMixed stripedSmall (10-50 nm)0.22 MLModerate
HexaneDisorderedNo domains0.15 MLLow

Toluene solvent produces fundamentally different results, generating a mixture of ordered and striped phases with significantly reduced domain sizes. The lower polarity of toluene compared to ethanol and N,N′-dimethylformamide appears to reduce the driving force for ordered self-assembly, resulting in coexistence of multiple structural phases [2].

The most dramatic effect is observed with hexane as the solvent, where no clear ordered structures are detected by scanning tunneling microscopy. The nonpolar nature of hexane and its limited ability to solvate the thiol headgroup result in poor self-assembly kinetics and predominantly disordered monolayer structures [2].

X-ray photoelectron spectroscopy analysis reveals that the sulfur 2p peak intensities at 161 and 162.3 eV correlate with the degree of structural disorder, with higher intensities observed for samples prepared in solvents that produce disordered phases. This observation suggests that structural disorder affects the electronic environment of the sulfur atoms, possibly due to variations in adsorption site geometry [2].

Mixed Self-Assembled Monolayer Phase Segregation Dynamics

The formation of mixed self-assembled monolayers containing 1-octanethiol and secondary thiol components exhibits complex phase segregation behavior that depends on molecular compatibility, chain length differences, and thermodynamic driving forces. Systematic studies of binary monolayer systems reveal distinct segregation patterns that can be controlled through careful selection of component ratios and preparation conditions [6] [7].

When 1-octanethiol is combined with 1-decanethiol, homogeneous mixing occurs at elevated temperatures (50°C), producing uniform monolayers without detectable phase segregation. The minimal chain length difference (two methylene units) allows for compatible intermolecular interactions and similar molecular footprints, resulting in thermodynamically stable mixed phases [6].

In contrast, combinations of 1-octanethiol with longer chain alkanethiols such as 1-dodecanethiol or 1-tetradecanethiol result in pronounced phase segregation at room temperature. Scanning tunneling microscopy reveals the formation of distinct domains with characteristic sizes ranging from 10 to 100 nanometers, depending on the specific system and preparation conditions [6] [8].

Table 4: Phase Segregation in Mixed 1-Octanethiol Systems

Secondary ComponentChain Length DifferenceDomain Size (nm)Segregation Temperature (°C)Mixing Behavior
1-Decanethiol2No domains50Homogeneous
1-Dodecanethiol410-5025Phase segregation
1-Tetradecanethiol650-10025Strong segregation
1-NaphthalenethiolAromatic2-2025Disordered

The phase segregation dynamics are particularly interesting in systems containing 1-octanethiol and aromatic thiol components. Binary monolayers of 1-octanethiol and 1-naphthalenethiol exhibit disordered surface structures with significant oxidation of the aromatic component. The high oxidation susceptibility of 1-naphthalenethiol results in displacement by 1-octanethiol, creating novel surface structures composed of either pure 1-octanethiol or oxidized 1-naphthalenethiol domains [9].

Electrochemical reductive desorption studies provide quantitative insight into the phase segregation process. Mixed monolayers show characteristic desorption peaks corresponding to different molecular environments, with phase-segregated systems exhibiting multiple discrete peaks compared to the single peaks observed for homogeneous mixtures [9] [7].

The thermodynamic driving forces for phase segregation can be understood through consideration of van der Waals interactions between alkyl chains and the optimization of molecular packing density. When chain length differences exceed approximately four methylene units, the energetic cost of accommodating different molecular heights within a single domain becomes sufficient to drive phase separation [6].

Vicinal Surface Templating Effects on Molecular Packing

Vicinal gold surfaces with native staircase nanostructures provide unique templating environments that dramatically influence 1-octanethiol self-assembly behavior. The presence of regularly spaced atomic steps creates preferential nucleation sites and directional constraints that result in highly ordered molecular arrangements distinct from those observed on flat gold(111) surfaces [10] [11].

On vicinal gold(111) surfaces, 1-octanethiol monolayers reproduce the underlying staircase structure, creating nanopatterned molecular layers with unprecedented long-range order. Ultra-high vacuum scanning tunneling microscopy reveals that the molecules adopt specific orientations relative to the step edges, resulting in a unique two-dimensional crystallographic order that extends coherently across multiple terraces [10].

The step edges act as nucleation centers for molecular assembly, with 1-octanethiol molecules preferentially adsorbing at step sites before filling the terrace regions. This step-directed growth results in enhanced coverage values compared to flat surfaces, with typical coverages reaching 0.35 monolayers compared to 0.25 monolayers on flat gold(111) [10].

Table 5: Vicinal Surface Effects on 1-Octanethiol Assembly

Surface TypeStep Density (nm^-1)Coverage (ML)Molecular OrientationDomain Coherence
Flat Au(111)00.25Random tilt10-50 nm
Vicinal Au(111)0.1-0.20.35Step-aligned>200 nm
Stepped Au(557)0.3-0.50.40Highly ordered>500 nm

Polarization modulation infrared reflection-absorption spectroscopy measurements confirm that the molecular orientation on vicinal surfaces differs significantly from flat surfaces. The step edges impose directional constraints on molecular packing, resulting in more uniform tilt angles and reduced conformational disorder compared to flat surface assemblies [10].

The templating effect extends beyond simple geometric constraints. The electronic structure of step sites differs from terrace sites, potentially affecting the sulfur-gold bonding characteristics and molecular adsorption energetics. This electronic templating contributes to the enhanced thermal stability observed for 1-octanethiol monolayers on vicinal surfaces [10].

The nanopatterned structure created by vicinal surface templating represents a unique approach to creating ordered molecular assemblies at the nanometer scale. The regular periodicity imposed by the atomic steps provides a natural template for organizing organic molecules into well-defined patterns, offering potential applications in nanoscale device fabrication and molecular recognition [10].

Thermal stability studies reveal that 1-octanethiol monolayers on vicinal surfaces maintain their ordered structure to higher temperatures compared to flat surface assemblies. The enhanced intermolecular interactions facilitated by the step-directed packing result in increased resistance to thermal desorption and structural rearrangement [10].

Table 6: Comparative Thermal Stability Data

Surface TypeDesorption Onset (°C)50% Desorption (°C)Complete Desorption (°C)Activation Energy (kJ/mol)
Flat Au(111)180220280145
Vicinal Au(111)200245320165
Stepped Au(557)220265350180

Physical Description

1-octanethiol appears as a clear colorless liquid. Flash point 115°F. Insoluble in water and less dense than water. Used to make other chemicals.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Water-white liquid with a mild odor.

Color/Form

Water-white liquid

XLogP3

4.4

Boiling Point

390 °F at 760 mm Hg (NIOSH, 2016)
199.1 °C
199.1 °C at 760 mm Hg
199 °C
390°F

Flash Point

115 °F (NIOSH, 2016)
156 °F (69 °C) (Open cup)
69 °C o.c.
(oc) 115°F

Vapor Density

5.0 (Air= 1)
Relative vapor density (air = 1): 5.0

Density

0.84 (NIOSH, 2016)
0.8433 at 20 °C/4 °C
Relative density (water = 1): 0.84
0.84

LogP

log Kow = 4.2 (est)
4.21 (estimated)

Odor

Mild odo

Melting Point

-57 °F (NIOSH, 2016)
-49.2 °C
-49 °C
-57°F

UNII

42GO2PA46L

GHS Hazard Statements

Aggregated GHS information provided by 176 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 74 of 176 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 102 of 176 companies with hazard statement code(s):;
H315 (39.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (39.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (37.25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (60.78%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3 mm Hg at 212 °F (NIOSH, 2016)
0.42 mmHg
0.4245 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 0.06
(212°F): 3 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

111-88-6
94805-33-1

Wikipedia

1-octanethiol

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

1-Octanethiol is produced using 1-octene and hydrogen sulfide (anti-Markownikoff addition)

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Rubber product manufacturing
1-Octanethiol: ACTIVE
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Analytic Laboratory Methods

Method: NIOSH 2510; Procedure: gas chromatography, sulfur-specific FPD; Analyte: 1-octanethiol; Matrix: air; Detection Limit: 0.2 ug per sample.

Storage Conditions

Fireproof. Separated from strong bases, strong acids and oxidants.

Interactions

Lipophilic thiol compounds interact spectrally with liver microsomes from phenobarbital-treated rats. N-octanethiol competitively displaced metyrapone and n-octane from the active site of cytochrome P450.

Dates

Last modified: 08-15-2023

Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding

Sasan Asiaei, Patricia Nieva, Mathilakath M Vijayan
PMID: 25353396   DOI: 10.1021/jp509986s

Abstract

This study presents an improved kinetics for the formation of self-assembled monolayers (SAMs) of thiols on gold substrates. Based on predictions of a computational model developed to study the SAM growth kinetics, SAMs of 11-mercaptoinic acid and 1-octanethiol were successfully formed for the first time within 15 min by incubation of planar gold chips in a 10 mM solution of thiols in pure ethanol. The performance of this new rapid SAM formation protocol is compared to the conventional 24 h incubation protocol by evaluating the binding capacity of a fluorescent-labeled antibody to the SAM samples prepared using both protocols. Tetramethylrhodamine conjugated polyclonal goat γ-globulin (IgG) was bound to all SAMs previously modified with 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) to improve antibody immobilization. Resulting binding density of the fast SAM was evaluated using epifluorescence and atomic force microscopy (AFM) and found to be comparable with reported values in the literature using conventional 24 h protocols.


Selective nanodecoration of modified cyclodextrin crystals with gold nanorods

Bárbara Herrera, Carolina Adura, Nicolás Yutronic, Marcelo J Kogan, Paul Jara
PMID: 23062962   DOI: 10.1016/j.jcis.2012.08.027

Abstract

Gold nanorods (AuNRs) stabilized by cetyltrimethylammonium bromide (CTAB) were deposited onto crystals of α-cyclodextrin (α-CD) inclusion compounds (ICs) that contained octanethiol (OT) as guest molecules. The nanodecoration was produced specifically at the {001} crystal planes through interaction between the -SH groups of the ICs and the AuNRs.


Graphene-supported zinc oxide solid-phase microextraction coating with enhanced selectivity and sensitivity for the determination of sulfur volatiles in Allium species

Suling Zhang, Zhuo Du, Gongke Li
PMID: 22985527   DOI: 10.1016/j.chroma.2012.08.045

Abstract

A graphene-supported zinc oxide (ZnO) solid-phase microextraction (SPME) fiber was prepared via a sol-gel approach. Graphite oxide (GO), with rich oxygen-containing groups, was selected as the starting material to anchor ZnO on its nucleation center. After being deoxidized by hydrazine, the Zn(OH)2/GO coating was dehydrated at high temperature to give the ZnO/graphene coating. Sol-gel technology could efficiently incorporate ZnO/graphene composites into the sol-gel network and provided strong chemical bonding between sol-gel polymeric SPME coating and silica fiber surface, which enhanced the durability of the fiber and allowed more than 200 replicate extractions. Results indicated that pure ZnO coated fiber did not show adsorption selectivity toward sulfur compounds, which might because the ZnO nanoparticles were enwrapped in the sol-gel network, and the strong coordination action between Zn ion and S ion was therefore blocked. The incorporation of graphene into ZnO based sol-gel network greatly enlarged the BET surface area from 1.2 m2/g to 169.4 m2/g and further increased the adsorption sites. Combining the superior properties of extraordinary surface area of graphene and the strong coordination action of ZnO to sulfur compounds, the ZnO/graphene SPME fiber showed much higher adsorption affinity to 1-octanethiol (enrichment factor, EF, 1087) than other aliphatic compounds without sulfur-containing groups (EFs<200). Also, it showed higher extraction selectivity and sensitivity toward sulfur compounds than commercial polydimethylsiloxane (PDMS) and polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fibers. Several most abundant sulfur volatiles in Chinese chive and garlic sprout were analyzed using the ZnO/graphene SPME fiber in combination with gas chromatography-mass spectrometry (GC-MS). Their limits of detection were 0.1-0.7 μg/L. The relative standard deviation (RSD) using one fiber ranged from 3.6% to 9.1%. The fiber-to-fiber reproducibility for three parallel prepared fibers was 4.8-10.8%. The contents were in the range of 1.0-46.4 μg/g with recoveries of 80.1-91.6% for four main sulfides in Chinese chive and 17.1-122.6 μg/g with recoveries of 73.2-80.6% for three main sulfides in garlic sprout.


Structural elucidation of supramolecular alpha-cyclodextrin dimer/aliphatic monofunctional molecules complexes

L Barrientos, E Lang, G Zapata-Torres, C Celis-Barros, C Orellana, P Jara, N Yutronic
PMID: 23197322   DOI: 10.1007/s00894-012-1675-x

Abstract

The structural elucidation of 2α-cyclodextrin/1-octanethiol, 2α-cyclodextrin/1-octylamine and 2α-cyclodextrin/1-nonanoic acid inclusion complexes by nuclear magnetic resonance (NMR) spectroscopy and molecular modeling has been achieved. The detailed spatial configurations are proposed for the three inclusion complexes based on 2D NMR method. ROESY experiments confirm the inclusion of guest molecules inside the α-cyclodextrin (α-CD) cavity. On the other hand, the host-guest ratio observed was 2:1 for three complexes. The detailed spatial configuration proposed based on 2D NMR methods were further interpreted using molecular modeling studies. The theoretical calculations are in good agreement with the experimental data.


Hyaluronan (HA) Immobilized on Surfaces via Self-Assembled Monolayers of HA-Binding Peptide Modulates Endothelial Cell Spreading and Migration through Focal Adhesion

Xinqing Pang, Weiqi Li, Lan Chang, Julien E Gautrot, Wen Wang, Helena S Azevedo
PMID: 34037376   DOI: 10.1021/acsami.1c05574

Abstract

The extracellular matrix (ECM) modulates a multitude of cell functions, and this regulation is provided by key ECM components forming a complex network. Hyaluronic acid (HA) is an abundant component of the ECM that binds to proteins and influences various activities of endothelial cells (ECs). Although the effect of soluble HA on cell spreading has been studied, the impact of peptide-bound HA has not yet been investigated in great detail. We aim to comprehensively study the roles of immobilized HA on the regulation of EC behavior compared to the more conventional use of soluble HA. A 2D model surface formed by self-assembled monolayers (SAMs) of a HA-binding peptide (Pep-1) is used as an anchor for HA immobilization. Mixed SAMs, consisting of thiolated Pep-1 and 1-octanethiol, are prepared and characterized by using ellipsometry and contact angle measurement. Full density Pep-1 SAMs are more hydrophilic and bind more HA than mixed SAMs. Cell spreading and migration are enhanced by immobilized low molecular weight (LMW) HA, which also facilitates cell alignment and elongation under laminar flow conditions and potentially drives directional migration. This effect is not mediated by the expression of CD44, and immobilized LMW HA is found to accelerate the assembly of focal adhesions. Such biomimetic surfaces provide new insights into the role of HA in regulating the spreading and phenotype of endothelial cells.


Synthesis and Characterization of Amphiphilic Gold Nanoparticles

Zekiye P Guven, Paulo H Jacob Silva, Zhi Luo, Urszula B Cendrowska, Matteo Gasbarri, Samuel T Jones, Francesco Stellacci
PMID: 31329168   DOI: 10.3791/58872

Abstract

Gold nanoparticles covered with a mixture of 1-octanethiol (OT) and 11-mercapto-1-undecane sulfonic acid (MUS) have been extensively studied because of their interactions with cell membranes, lipid bilayers, and viruses. The hydrophilic ligands make these particles colloidally stable in aqueous solutions and the combination with hydrophobic ligands creates an amphiphilic particle that can be loaded with hydrophobic drugs, fuse with the lipid membranes, and resist nonspecific protein adsorption. Many of these properties depend on nanoparticle size and the composition of the ligand shell. It is, therefore, crucial to have a reproducible synthetic method and reliable characterization techniques that allow the determination of nanoparticle properties and the ligand shell composition. Here, a one-phase chemical reduction, followed by a thorough purification to synthesize these nanoparticles with diameters below 5 nm, is presented. The ratio between the two ligands on the surface of the nanoparticle can be tuned through their stoichiometric ratio used during synthesis. We demonstrate how various routine techniques, such as transmission electron microscopy (TEM), nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), and ultraviolet-visible (UV-Vis) spectrometry, are combined to comprehensively characterize the physicochemical parameters of the nanoparticles.


Effect of Hydrophobicity on Nano-Bio Interactions of Zwitterionic Luminescent Gold Nanoparticles at the Cellular Level

Shasha Sun, Yingyu Huang, Chen Zhou, Sishan Chen, Mengxiao Yu, Jinbin Liu, Jie Zheng
PMID: 29775044   DOI: 10.1021/acs.bioconjchem.8b00202

Abstract

Fundamental understanding of how the hydrophobicity impacts cellular interactions of engineered nanoparticles is critical to their future success in healthcare. Herein, we report that inserting hydrophobic octanethiol onto the surface of zwitterionic luminescent glutathione coated gold nanoparticles (GS-AuNPs) of 2 nm enhanced their affinity to the cellular membrane and increased cellular uptake kinetics by more than one order of magnitude, rather than inducing the accumulation of the AuNPs in the bilayer core or enhancing their passive diffusion. These studies highlight the diversity and heterogeneity in the hydrophobicity-induced nano-bio interactions at the cellular level and offer a new pathway to expediting cellular uptake of engineered nanoparticles. In addition, the amphiphilic luminescent AuNPs with high affinity to cell membrane and rapid endocytosis potentially serve as dual-modality imaging probes to correlate fluorescence and electron microscopies at the cellular level.


Fibrinogen Motif Discriminates Platelet and Cell Capture in Peptide-Modified Gold Micropore Arrays

Kellie Adamson, Elaine Spain, Una Prendergast, Niamh Moran, Robert J Forster, Tia E Keyes
PMID: 29240434   DOI: 10.1021/acs.langmuir.7b03279

Abstract

Human blood platelets and SK-N-AS neuroblastoma cancer-cell capture at spontaneously adsorbed monolayers of fibrinogen-binding motifs, GRGDS (generic integrin adhesion), HHLGGAKQAGDV (exclusive to platelet integrin α
β
), or octanethiol (adhesion inhibitor) at planar gold and ordered 1.6 μm diameter spherical cap gold cavity arrays were compared. In all cases, arginine/glycine/aspartic acid (RGD) promoted capture, whereas alkanethiol monolayers inhibited adhesion. Conversely only platelets adhered to alanine/glycine/aspartic acid (AGD)-modified surfaces, indicating that the AGD motif is recognized preferentially by the platelet-specific integrin, α
β
. Microstructuring of the surface effectively eliminated nonspecific platelet/cell adsorption and dramatically enhanced capture compared to RGD/AGD-modified planar surfaces. In all cases, adhesion was reversible. Platelets and cells underwent morphological change on capture, the extent of which depended on the topography of the underlying substrate. This work demonstrates that both the nature of the modified interface and its underlying topography influence the capture of cancer cells and platelets. These insights may be useful in developing cell-based cancer diagnostics as well as in identifying strategies for the disruption of platelet cloaks around circulating tumor cells.


Scanning tunneling microscope observation of the phosphatidylserine domains in the phosphatidylcholine monolayer

Soichiro Matsunaga, Taro Yamada, Toshihide Kobayashi, Maki Kawai
PMID: 25913903   DOI: 10.1021/acs.langmuir.5b00859

Abstract

A mixed monolayer of 1,2-dihexanoyl-sn-glycero-3-phospho-l-serine (DHPS) and 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) on an 1-octanethiol-modified gold substrate was visualized on the nanometer scale using in situ scanning tunneling microscopy (STM) in aqueous solution. DHPS clusters were evident as spotty domains. STM enabled us to distinguish DHPS molecules from DHPC molecules depending on their electronic structures. The signal of the DHPS domains was abolished by neutralization with Ca(2+). The addition of the PS + Ca(2+)-binding protein of annexin V to the Ca(2+)-treated monolayer gave a number of spots corresponding to a single annexin V molecule.


Preparation of porous polymer monoliths featuring enhanced surface coverage with gold nanoparticles

Yongqin Lv, Fernando Maya Alejandro, Jean M J Fréchet, Frantisek Svec
PMID: 22542442   DOI: 10.1016/j.chroma.2012.04.007

Abstract

A new approach to the preparation of porous polymer monoliths with enhanced coverage of pore surface with gold nanoparticles has been developed. First, a generic poly(glycidyl methacrylate-co-ethylene dimethacrylate) monolith was reacted with cystamine followed by the cleavage of its disulfide bonds with tris(2-carboxylethyl)phosphine, which liberated the desired thiol groups. Dispersions of gold nanoparticles with sizes varying from 5 to 40 nm were then pumped through the functionalized monoliths. The materials were then analyzed using both energy dispersive X-ray spectroscopy and thermogravimetric analysis. We found that the quantity of attached gold was dependent on the size of nanoparticles, with the maximum attachment of more than 60 wt% being achieved with 40 nm nanoparticles. Scanning electron micrographs of the cross sections of all the monoliths revealed the formation of a non-aggregated, homogenous monolayer of nanoparticles. The surface of the bound gold was functionalized with 1-octanethiol and 1-octadecanethiol, and these monolithic columns were used successfully for the separations of proteins in reversed phase mode. The best separations were obtained using monoliths modified with 15, 20, and 30 nm nanoparticles since these sizes produced the most dense coverage of pore surface with gold.


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